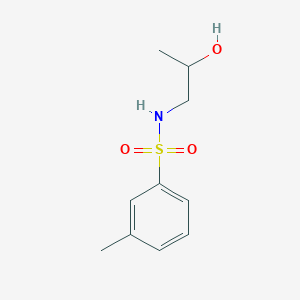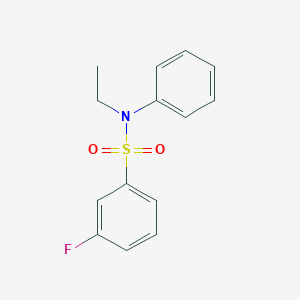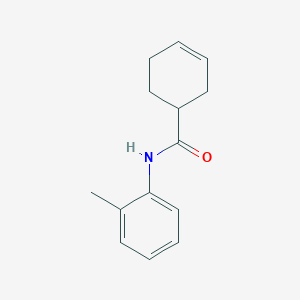
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide, also known as CEBS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the sulfonylurea class of compounds and has been found to possess various biological activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antidiabetic, antitumor, anti-inflammatory, and antifungal activities. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide exerts its biological activities by inhibiting the activity of specific enzymes. For example, it has been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucose metabolism. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer.
Biochemical and Physiological Effects
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. For example, it has been found to lower blood glucose levels in diabetic animals. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is its relatively simple synthesis method. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide also possesses various biological activities, making it a promising candidate for drug development. However, one limitation of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide. One direction is the further study of its potential use in the treatment of diabetes. Another direction is the study of its potential use as a photosensitizer in photodynamic therapy. Additionally, the potential use of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide in the treatment of cancer, inflammation, and fungal infections should be further explored. Further studies are also needed to determine the potential toxicity of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide and its safety for use in humans.
Conclusion
In conclusion, 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is a promising chemical compound that has various biological activities. Its relatively simple synthesis method and potential use in the treatment of various diseases make it a promising candidate for drug development. Further studies are needed to explore its potential uses and determine its safety for use in humans.
Métodos De Síntesis
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2-ethoxyaniline with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(2-ethoxyphenyl)benzenesulfonamide. The second step involves the reaction of 4-chloro-N-(2-ethoxyphenyl)benzenesulfonamide with potassium cyanide to form 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide.
Propiedades
Nombre del producto |
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H14N2O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-15-6-4-3-5-14(15)17-21(18,19)13-9-7-12(11-16)8-10-13/h3-10,17H,2H2,1H3 |
Clave InChI |
PQLTYUYDHIVIFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)

![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
